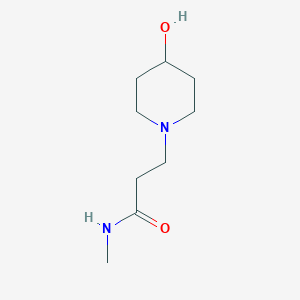
3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxypiperidin-1-yl)-N-methylpropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine over a molybdenum disulfide catalyst or via a modified Birch reduction using sodium in ethanol.
Amidation: The final step involves the formation of the amide bond between the piperidine derivative and N-methylpropanamide. This can be done using standard amidation reactions with reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. For example, the hydrogenation of pyridine to piperidine is carried out over a molybdenum disulfide catalyst . The subsequent steps, including hydroxylation and amidation, are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxypiperidin-1-yl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce the amide bond.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amide bond can produce an amine.
Aplicaciones Científicas De Investigación
3-(4-Hydroxypiperidin-1-yl)-N-methylpropanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide bond play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypiperidine: A simpler piperidine derivative with a hydroxyl group at the 4-position.
N-Methyl-4-piperidinol: Another piperidine derivative with a methyl group and a hydroxyl group at the 4-position.
4-Aminopiperidine: A piperidine derivative with an amino group at the 4-position.
Uniqueness
3-(4-Hydroxypiperidin-1-yl)-N-methylpropanamide is unique due to the presence of both a hydroxyl group and an amide bond, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-9(13)4-7-11-5-2-8(12)3-6-11/h8,12H,2-7H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMSNJQTSNUWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1CCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
![N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B7567801.png)
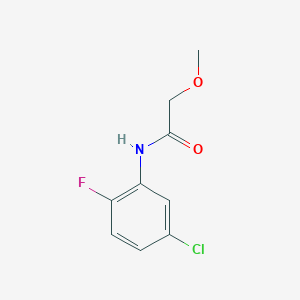
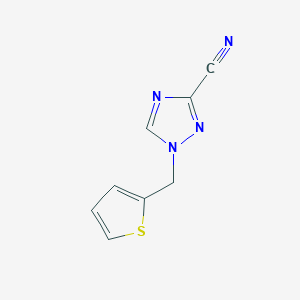
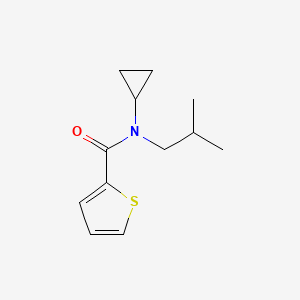
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
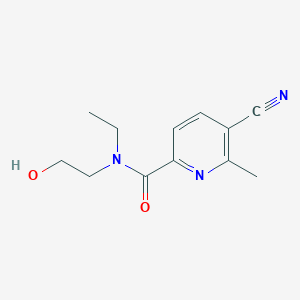
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)
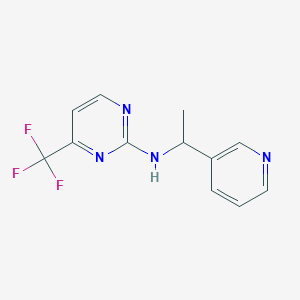
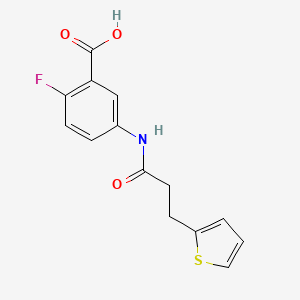
![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)
